molecular formula C21H13FN4O2S B2463030 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide CAS No. 1798662-08-4

5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide

Cat. No.: B2463030
CAS No.: 1798662-08-4
M. Wt: 404.42
InChI Key: WHXZKEGMQKZPJM-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide is a novel synthetic compound intended for research and development purposes. Its structure incorporates multiple pharmacologically active motifs, suggesting significant potential for biomedical investigation. The compound features an imidazo[2,1-b]thiazole core, a heterocyclic system extensively studied for its diverse biological activities. Scientific literature indicates that this scaffold is a key structural component in compounds investigated as inhibitors of enzymes like aldose reductase (relevant in diabetic complications) and as modulators of nuclear receptors such as the constitutive androstane receptor (CAR) . Furthermore, the 4-fluorophenyl and oxazole carboxamide groups are common in medicinal chemistry, often contributing to a molecule's metabolic stability and binding affinity. While the specific biological profile and mechanism of action of this particular compound require empirical determination, its sophisticated design makes it a compelling candidate for research in areas including but not limited to oncology, metabolic diseases, and inflammation. Researchers can utilize this compound as a chemical tool for high-throughput screening, target identification, and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate care and conduct all necessary safety assessments prior to use.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S/c22-15-6-4-13(5-7-15)18-11-23-20(28-18)19(27)24-16-3-1-2-14(10-16)17-12-26-8-9-29-21(26)25-17/h1-12H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZKEGMQKZPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved by reacting thiourea with a suitable α-haloketone under basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide.

    Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole and oxazole intermediates under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing potent cytotoxic effects. For instance:

  • In vitro Studies : The compound has shown effective growth inhibition in several cancer cell lines, including breast and lung cancer cells, with percent growth inhibitions (PGIs) exceeding 70% in some cases .
  • Mechanism of Action : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antidiabetic Potential

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antidiabetic effects. In vivo studies using genetically modified models have indicated that it can lower glucose levels significantly, suggesting a dual therapeutic potential as both an anticancer and antidiabetic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the imidazo[2,1-b]thiazole and oxazole moieties have been explored to enhance biological activity:

  • Substituent Variations : Alterations in the fluorophenyl group and the introduction of additional functional groups have been systematically studied to evaluate their impact on potency against cancer cell lines .
  • Computational Studies : Molecular docking simulations have been utilized to predict binding affinities and interactions with target proteins, aiding in the design of more potent derivatives .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Glioblastoma Cells : A study assessed the cytotoxic effects of this compound on glioblastoma cell lines, demonstrating significant apoptosis induction compared to control groups.
  • Combination Therapy Investigations : Research has also explored the potential for combination therapies involving this compound with other chemotherapeutics, yielding enhanced therapeutic outcomes and reduced side effects.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imidazo[2,1-b]thiazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key similarities and differences:

Compound Name Molecular Formula Key Structural Features Biological Target/Activity Reference(s)
Target Compound C₂₁H₁₄FN₃O₂S Oxazole-2-carboxamide, 4-fluorophenyl, imidazo[2,1-b]thiazole Kinase inhibition (e.g., EGFR), antiviral (HIV), SIRT modulation (hypothesized)
SRT1720 C₂₅H₂₄ClN₇OS Quinoxaline-2-carboxamide, piperazine-linked imidazo[2,1-b]thiazole SIRT1 agonist (potency: IC₅₀ ~ 0.16 µM)
Compound 18 (HIV inhibitor) C₂₄H₂₅FN₄O₃S₂ Acetamide linker, imidazo[2,1-b]thiazole, 4-ethoxy-3-(piperidinylsulfonyl)phenyl HIV-1 assembly inhibitor (IC₅₀: 7.5–15.6 µM)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Variable (coumarin core) Coumarin core substituted with imidazo[2,1-b]thiazole Antiviral (Parvovirus B19), inhibitory activity dependent on substituents
USP30 Inhibitors C₂₃H₂₀F₃N₃O₂ (example) Oxazole-2-carboxamide, trifluoromethylphenyl, pyrrolidine-cyanide USP30 inhibition (mitochondrial dysfunction therapy)

Key Structural Comparisons

Core Heterocycles: The target compound’s oxazole core differs from SRT1720’s quinoxaline and coumarin derivatives’ chromen-2-one. Oxazole’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to coumarin’s planar structure . The imidazo[2,1-b]thiazole group is conserved across all compounds, critical for hydrophobic interactions with target proteins like SIRT1 and HIV-1 MA .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound improves metabolic stability and target affinity, similar to the 4-fluorophenyl in SRT2183 (a SIRT1 agonist) .
  • Carboxamide vs. Acetamide Linkers : The target compound’s carboxamide linker (vs. compound 18’s acetamide) may enhance hydrogen bonding with residues in kinase or SIRT active sites .

Functional Comparisons

However, the oxazole core may shift specificity toward kinases or other targets compared to compound 18’s PI(4,5)P2-binding mechanism .

Kinase Inhibition :

  • Derivatives of 5-(imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine () show EGFR inhibition, suggesting the target compound’s oxazole-carboxamide could similarly target tyrosine kinases .

Research Findings and Mechanistic Insights

  • Synthesis and Stability : The imidazo[2,1-b]thiazole moiety in the target compound is synthesized via Friedel-Crafts and nucleophilic addition reactions, analogous to methods in . IR and NMR data confirm tautomeric stability, favoring the thione form in similar triazole derivatives .
  • Antiviral vs. Epigenetic Activity : While coumarin derivatives () inhibit Parvovirus B19 via core rigidity, the target compound’s oxazole flexibility may favor broader kinase or SIRT interactions .

Biological Activity

The compound 5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide (CAS Number: 1798662-08-4) is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16FN3O2SC_{19}H_{16}FN_{3}O_{2}S with a molecular weight of 404.4 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities, along with an imidazo[2,1-b]thiazole moiety that enhances its pharmacological profile.

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit various pharmacological activities, including:

  • Antimicrobial Activity : These compounds have shown promising results against several bacterial strains and Mycobacterium tuberculosis. For instance, derivatives similar to the target compound exhibited IC50 values in the low micromolar range against M. tuberculosis, indicating significant antimicrobial efficacy .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory processes. In vitro assays demonstrated that related compounds could inhibit PDE4B with lower IC50 values than established drugs like rolipram .

Efficacy Against Biological Targets

The following table summarizes the biological activities reported for compounds related to this compound:

Activity TypeTargetIC50 Value (μM)Reference
AntitubercularMycobacterium tuberculosis2.32
PDE4 InhibitionPDE4B1.4
AntimicrobialVarious bacterial strains<10
AnticancerVarious cancer cell lines<5

Case Studies

Several studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:

  • Antitubercular Activity : A study evaluated several imidazo[2,1-b]thiazole derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against M. tuberculosis. The compound IT10 showed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra without significant toxicity towards human lung fibroblast cells .
  • PDE4 Inhibition : Another study focused on a series of oxazole derivatives where the compound demonstrated a potent inhibitory effect on PDE4B with an IC50 value lower than 2 μM. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and COPD .
  • Anticancer Properties : Research into the anticancer effects of related compounds revealed significant cytotoxicity against various cancer cell lines, indicating that modifications in the phenyl and thiazole groups can enhance anticancer activity .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of heterocyclic compounds like this typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps include:

  • Oxazole ring formation : Using carboxamide precursors under reflux conditions with dehydrating agents (e.g., POCl₃) .
  • Imidazothiazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach fluorophenyl and imidazothiazole moieties .
  • Optimization : Adjusting solvent polarity (ethanol/DMF mixtures) and reaction time (e.g., 20-hour reflux for cyclization) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents. For example, fluorophenyl protons show distinct deshielding (~7.2–8.1 ppm), while oxazole carbons appear at ~150–160 ppm .
  • IR Spectroscopy : Key peaks include C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 435.1) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–F: 1.35 Å) and dihedral angles between aromatic systems .

Q. What preliminary biological screening approaches are recommended?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .
  • Solubility screening : Use HPLC to assess aqueous solubility and guide formulation strategies .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis?

  • Factor screening : Vary temperature, catalyst loading, and solvent ratios to identify critical parameters (e.g., POCl₃ concentration in cyclization) .
  • Response surface methodology : Model yield and purity interactions, enabling predictive optimization (e.g., 90% yield at 80°C with 1.5 eq. catalyst) .

Q. How to resolve contradictions between computational modeling and spectral data?

  • X-ray crystallography : Overcomes ambiguities in NMR assignments (e.g., confirming imidazothiazole orientation) .
  • Dynamic NMR : Resolves rotational barriers in flexible substituents (e.g., fluorophenyl rotation at 298 K) .

Q. How to design SAR studies using fluorophenyl and imidazothiazole analogs?

  • Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .
  • Bioisosteric replacements : Substitute imidazothiazole with triazolo[4,3-b]pyridazine to modify binding affinity .
  • Pharmacophore mapping : Use docking simulations to correlate substituent positions with activity (e.g., fluorophenyl enhances target binding via hydrophobic interactions) .

Q. What advanced techniques determine polymorphic forms and bioactivity?

  • Thermal analysis : DSC/TGA identifies polymorph transitions (e.g., melt endotherms at 180–220°C) .
  • Powder XRD : Differentiates crystalline forms (e.g., Form I vs. Form II with distinct 2θ peaks) .
  • In vitro permeability : Use Caco-2 assays to link polymorphism to bioavailability .

Q. How to enhance aqueous solubility of this hydrophobic compound?

  • Salt formation : React with HCl or sodium bicarbonate to improve ionization .
  • Prodrug strategies : Introduce phosphate esters or PEGylated derivatives for transient solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins (e.g., 20% solubility increase with β-cyclodextrin) .

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